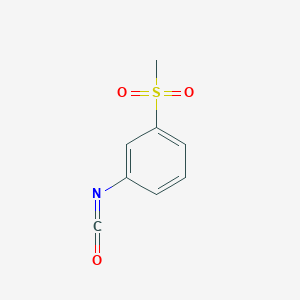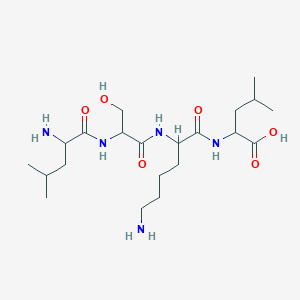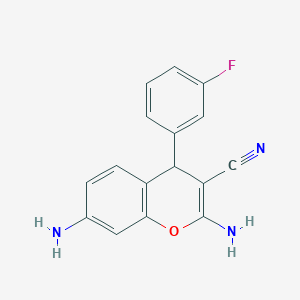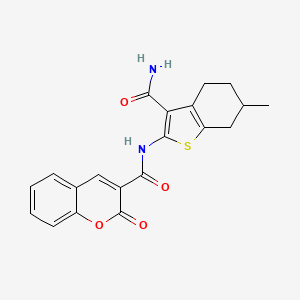
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride is a chemical compound with the molecular formula C9H19ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride typically involves the following steps:
Cyclopropylation: The introduction of a cyclopropyl group to the nitrogen atom of piperidine. This can be achieved using cyclopropyl bromide in the presence of a base such as sodium hydride.
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the cyclopropyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-cyclopropyl-N-methylpiperidin-3-amine N-oxide.
Reduction: N-cyclopropylpiperidin-3-amine.
Substitution: Various substituted piperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in neurotransmitter studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl and methyl groups influence its binding affinity and selectivity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpiperidin-3-amine: Lacks the cyclopropyl group, resulting in different chemical properties and biological activities.
N-cyclopropylpiperidin-3-amine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs.
Propiedades
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZCUMITFHBEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)



![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)
![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)

![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)





